1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol
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Overview
Description
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a nitrophenyl group and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced through a reaction between a phenylboronic acid derivative and a suitable diol, such as pinacol, under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and boronic ester formation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol can undergo various chemical reactions, including:
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Coupling Reagents: Palladium catalysts, aryl halides, bases such as potassium carbonate.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Coupling: Formation of biaryl compounds.
Hydrolysis: Formation of the corresponding boronic acid.
Scientific Research Applications
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules[][3].
Medicinal Chemistry:
Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties[][3].
Mechanism of Action
The mechanism of action of 1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, while the nitro group can participate in redox reactions. These interactions enable the compound to modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: Similar in structure but contains a pyridine ring instead of a piperidine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a nitro group.
Uniqueness
1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol is unique due to its combination of a nitrophenyl group, a boronic ester, and a piperidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O5/c1-16(2)17(3,4)25-18(24-16)14-11-12(20(22)23)5-6-15(14)19-9-7-13(21)8-10-19/h5-6,11,13,21H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIYEFUYXCYTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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